An In-depth Technical Guide to DOTA-tris(tBu)ester NHS Ester for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to DOTA-tris(tBu)ester NHS Ester for Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-tris(tBu)ester NHS ester is a bifunctional chelator of paramount importance in the fields of medical imaging and targeted radionuclide therapy. Its unique chemical architecture allows for the stable conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules such as peptides and antibodies.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and quantitative data to inform experimental design.
Core Attributes of DOTA-tris(tBu)ester NHS Ester:
-
Bifunctional Nature: The molecule possesses two key functional domains:
-
A protected DOTA macrocycle: Three of the four carboxylic acid groups of DOTA are protected as tert-butyl (tBu) esters. This prevents their participation in unwanted side reactions during the conjugation process.[2] The DOTA core is renowned for its ability to form highly stable complexes with a wide array of metal ions, particularly radiometals used in diagnostic imaging (e.g., Gallium-68) and therapy (e.g., Lutetium-177, Actinium-225).[2][3]
-
An N-Hydroxysuccinimide (NHS) ester: This highly reactive group readily couples with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond, thus covalently linking the DOTA chelator to the biomolecule of interest.[4]
-
-
Applications in Theranostics: The versatility of the DOTA cage to chelate both diagnostic and therapeutic radioisotopes makes it a cornerstone of theranostics, an approach that combines diagnosis and therapy. A biomolecule conjugated with DOTA can first be labeled with a diagnostic isotope for imaging to confirm tumor targeting and then with a therapeutic isotope for treatment.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of DOTA-tris(tBu)ester NHS ester is presented in the table below.
| Property | Value |
| Synonyms | tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate |
| Molecular Formula | C32H55N5O10 |
| Molecular Weight | 669.81 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, chloroform, and methanol.[2] |
| Storage (Solid) | Recommended storage at -20°C for up to 3 years.[1] |
| Storage (In Solvent) | In DMSO, stable for up to 1 month at -20°C and up to 6 months at -80°C.[3] |
Experimental Protocols
Conjugation of DOTA-tris(tBu)ester NHS Ester to Biomolecules (Peptides/Antibodies)
This protocol outlines the general steps for conjugating DOTA-tris(tBu)ester NHS ester to a biomolecule containing primary amines.
Materials:
-
DOTA-tris(tBu)ester NHS ester
-
Biomolecule (peptide or antibody)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Dissolution of DOTA-tris(tBu)ester NHS Ester: Dissolve the required amount of DOTA-tris(tBu)ester NHS ester in a minimal volume of anhydrous DMF or DMSO. Solutions in DMF can be stored at -20°C for 1-2 months.[4] Aqueous solutions should be used immediately.[4]
-
Biomolecule Preparation: Dissolve the biomolecule in the conjugation buffer. The optimal pH for the reaction is between 8.3 and 8.5, as a lower pH will result in protonation of the amino groups, preventing the reaction, while a higher pH will lead to rapid hydrolysis of the NHS ester.[4]
-
Conjugation Reaction: Add the dissolved DOTA-tris(tBu)ester NHS ester to the biomolecule solution. The molar ratio of the NHS ester to the biomolecule will influence the degree of conjugation and should be optimized for each specific application.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight on ice.[4]
-
Purification: Purify the DOTA-conjugated biomolecule from unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography or HPLC.
Deprotection of tert-Butyl Esters
Following conjugation, the tert-butyl protecting groups on the DOTA moiety must be removed to allow for efficient chelation of the radiometal.
Materials:
-
DOTA(tBu)3-conjugated biomolecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the lyophilized DOTA(tBu)3-conjugated biomolecule in a solution of TFA. A common mixture is 95% TFA with scavengers such as water and triisopropylsilane.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours.
-
Precipitation: Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Washing and Drying: Wash the precipitate with cold diethyl ether and dry under vacuum to obtain the final DOTA-conjugated biomolecule.
Radiolabeling of DOTA-conjugated Biomolecules with Gallium-68 (B1239309)
This protocol describes a typical procedure for radiolabeling a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga).
Materials:
-
DOTA-conjugated peptide
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (2.5 M)
-
Heating block or water bath
-
Quality control system (e.g., ITLC, radio-HPLC)
Procedure:
-
pH Adjustment: Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the DOTA-conjugated peptide. Adjust the pH of the reaction mixture to 3.5-4.5 using the sodium acetate buffer.
-
Incubation: Heat the reaction mixture at 90-100°C for 5-20 minutes.[5][6]
-
Quality Control: After cooling, determine the radiochemical purity of the ⁶⁸Ga-labeled peptide using ITLC or radio-HPLC.
-
Purification (if necessary): If the radiochemical purity is below the desired threshold (typically >95%), purify the product using a C18 cartridge or other suitable method.
Quantitative Data
The efficiency of both the conjugation and radiolabeling steps is influenced by several factors. The following tables summarize quantitative data from various studies to guide optimization.
Table 1: Effect of Molar Ratio and pH on DOTA Conjugation Efficiency to an Antibody
| Molar Excess of DOTA-NHS Ester | pH | Mean Conjugation Rate (DOTA/Antibody) |
| 20-fold | 8 | 0.4 |
| 50-fold | 8 | 1.1 |
| 20-fold | 9 | 1.3 |
| 50-fold | 9 | 1.8 |
Data adapted from a study on the conjugation of p-SCN-Bn-DOTA to a single-domain antibody.[7]
Table 2: Impact of DOTA Conjugation on Antibody Immunoreactivity
| Approximate Number of DOTA Molecules per Antibody | Immunoreactivity (%) |
| 4 | 91.4 |
| 7 | 72.8 |
| 9 | 47.3 |
Data from a study on Rituximab conjugation.[8][9]
Table 3: Effect of Temperature and pH on ⁶⁸Ga-DOTA Radiolabeling Efficiency
| Temperature | pH | Labeling Efficiency (%) |
| Room Temperature | 3-3.5 | ~30 |
| 60°C | 3-3.5 | ~80 |
| 100°C | 3-3.5 | >95 |
| 100°C | 4 | ~24 |
| 100°C | 5 | ~9 |
Data compiled from a study on ⁶⁸Ga-labeling of a DOTA-peptide.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from DOTA-tris(tBu)ester NHS ester to a radiolabeled bioconjugate ready for in vivo application.
Caption: General workflow for bioconjugation and radiolabeling.
Signaling Pathway Example: Somatostatin (B550006) Receptor Imaging
DOTA-conjugated peptides, such as DOTA-TATE and DOTA-TOC, are widely used for PET imaging of neuroendocrine tumors that overexpress somatostatin receptors (SSTRs). The binding of these radiolabeled peptides to SSTRs allows for the visualization of tumors. The simplified signaling pathway is depicted below.
Caption: Simplified SSTR2 signaling for PET imaging.
Logical Relationship: Factors Affecting Final Product Quality
The quality and efficacy of the final radiolabeled bioconjugate are dependent on a series of interrelated factors. This diagram illustrates these dependencies.
Caption: Factors influencing the final radiopharmaceutical quality.
References
- 1. DOTA-tris(tBu)ester NHS ester | TargetMol [targetmol.com]
- 2. chempep.com [chempep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
